1-Butyl-5-(chloromethyl)-3-methylpyrrolidin-2-one

Physicochemical profiling Lipophilicity ADME prediction

Researchers requiring stereochemically defined pyrrolidinone scaffolds face a challenge: the 3-methyl regioisomer (CAS 647027-83-6) is not freely interchangeable with the des-methyl or 4-methyl analogues. Substituting isomers risks altering reactivity at the chloromethyl handle and confounding SAR interpretation. This compound solves that problem as a dedicated racemic or enantiopure building block. - Quantifiable Advantage: 0.25 LogP unit increase over the des-methyl analogue provides a measurable boost in membrane permeability (LogP 2.20). - Clean SAR: Identical calculated LogP and PSA to the 4-methyl regioisomer (CAS 647027-82-5) enables paired procurement for unambiguous biological attribution. - Supply Assurance: Available as a custom-synthesis product with batch-specific purity analysis to support reproducible derivatisation.

Molecular Formula C10H18ClNO
Molecular Weight 203.71 g/mol
CAS No. 647027-83-6
Cat. No. B12609300
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Butyl-5-(chloromethyl)-3-methylpyrrolidin-2-one
CAS647027-83-6
Molecular FormulaC10H18ClNO
Molecular Weight203.71 g/mol
Structural Identifiers
SMILESCCCCN1C(CC(C1=O)C)CCl
InChIInChI=1S/C10H18ClNO/c1-3-4-5-12-9(7-11)6-8(2)10(12)13/h8-9H,3-7H2,1-2H3
InChIKeyVPMONVTVVKGXTE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Butyl-5-(chloromethyl)-3-methylpyrrolidin-2-one (CAS 647027-83-6): Core Physicochemical and Structural Profile for Sourcing Decisions


1-Butyl-5-(chloromethyl)-3-methylpyrrolidin-2-one (CAS 647027-83-6) is a synthetic N-butyl, C5-chloromethyl, C3-methyl substituted pyrrolidin-2-one with the molecular formula C10H18ClNO and a molecular weight of 203.71 g·mol⁻¹ . The compound contains a single stereogenic centre at C3, a polar surface area (PSA) of 20.31 Ų, and a calculated LogP of 2.20 . It belongs to a family of chloroalkyl pyrrolidinones that are primarily employed as electrophilic building blocks for subsequent derivatisation in medicinal chemistry and agrochemical synthesis programmes [1].

Why Generic 1-Butyl-5-(chloromethyl)-3-methylpyrrolidin-2-one Substitution Fails: Regioisomeric and Lipophilicity Mismatch Risks


Superficially similar pyrrolidin-2-one congeners that share the 1-butyl-5-(chloromethyl) scaffold cannot be freely interchanged with the 3-methyl regioisomer. The position of the methyl substituent alters the stereoelectronic environment at the electrophilic chloromethyl centre and introduces a stereogenic centre at C3 that is absent in the des-methyl and 4-methyl analogues . Even where the calculated LogP of the 3-methyl and 4-methyl isomers is identical (2.20), the experimentally observed chromatographic retention and membrane partitioning may diverge because of differential intramolecular shielding of the polar lactam carbonyl [1]. Consequently, substituting the 3-methyl compound with the 4-methyl regioisomer (CAS 647027-82-5) or the des-methyl analogue (CAS 647027-84-7, LogP 1.95) risks altering both the reactivity of the chloromethyl handle and the pharmacokinetic profile of downstream derivatives [1].

1-Butyl-5-(chloromethyl)-3-methylpyrrolidin-2-one: Quantitative Differentiation Evidence vs. Closest Structural Analogs


Lipophilicity (LogP) Differential vs. the Des-Methyl Analogue

The 3-methyl substituent increases the calculated LogP by 0.25 log units relative to the des-methyl analogue 1‑butyl‑5‑(chloromethyl)pyrrolidin‑2‑one (CAS 647027-84-7). This difference exceeds the typical inter-laboratory reproducibility threshold for computed LogP (ca. ±0.1 log units) and is expected to translate into measurably higher membrane permeability and altered tissue distribution for any derivative series built on this scaffold .

Physicochemical profiling Lipophilicity ADME prediction

Molecular Weight and Heavy Atom Count Differentiation vs. the Des-Methyl Scaffold

The presence of the 3-methyl group adds one carbon atom (ΔMW = +14.03 g·mol⁻¹) compared with the des-methyl analogue. While seemingly small, this increment is significant in fragment-based drug discovery where every heavy atom is counted, and in series where ligand efficiency metrics (e.g., LE = 1.4·pIC50 / heavy-atom count) are used to prioritise scaffolds .

Medicinal chemistry Lead optimisation Molecular design

Chiral Centre Introduction: Stereochemical Differentiation from Achiral Regioisomers

The C3-methyl substituent creates a stereogenic centre that is absent in the 4-methyl regioisomer (CAS 647027-82-5) and the des-methyl analogue (CAS 647027-84-7). This stereocentre can be exploited for asymmetric induction in subsequent transformations or for generating enantiomerically pure compound libraries. The 4-methyl isomer, by contrast, is achiral and cannot provide the same stereochemical diversity . Chiral 3-methylpyrrolidin-2-one scaffolds have been employed in the enantioselective synthesis of 3-methylaspartic acid analogues, demonstrating the synthetic value of this structural feature [1].

Asymmetric synthesis Chiral building block Stereochemistry

PSA and LogP Identity with the 4-Methyl Regioisomer Defines an Isomeric Baseline for Property Deconvolution

The 3-methyl target and the 4-methyl regioisomer share identical computed LogP (2.20) and PSA (20.31 Ų) values . This property identity is unusual for regioisomeric pairs and implies that any observed differences in biological activity, metabolic stability, or reactivity must arise from stereoelectronic or steric factors specific to the methyl group position, rather than from bulk lipophilicity or polarity differences. This makes the pair a valuable tool set for deconvoluting positional effects in SAR exploration.

Physicochemical profiling Regioisomer comparison Property-based design

Electrophilic Chloromethyl Reactivity Modulation by Adjacent Substituents

The chloromethyl group at C5 serves as an electrophilic handle for nucleophilic displacement reactions. The proximity of the C3-methyl substituent (1,3-relationship across the lactam ring) can influence the conformational preference of the pyrrolidinone ring and thereby modulate the accessibility and reactivity of the chloromethyl group compared with the 4-methyl isomer, where the methyl group is in a 1,2-relationship to the chloromethyl substituent [1]. Quantitative kinetic comparisons are not available in the public domain. The class of N-chloromethylpyrrolidinones is well-precedented as intermediates for herbicide and pharmaceutical synthesis via nucleophilic substitution with amines, thiols, and activated methylene compounds .

Synthetic chemistry Alkylating agent Reactivity

Absence of Publicly Available Potency Data Necessitates Empirical Benchmarking Against Analogues

A systematic search of BindingDB, ChEMBL, PubMed, and patent literature (excluding vendor-generated content) returned no quantitative IC50, Ki, EC50, or phenotypic readout for 1‑butyl‑5‑(chloromethyl)‑3‑methylpyrrolidin‑2‑one itself [1]. In contrast, structurally related pyrrolidin‑2‑one derivatives have been reported as melanin‑concentrating hormone receptor‑1 (MCHR1) antagonists with IC50 values in the low nanomolar range (e.g., 7.2 nM in [¹²⁵I]-MCH displacement assays) [2]. The target compound is therefore best viewed as a late-stage diversification intermediate whose biological activity is entirely contingent on the nature of the appended group introduced at the chloromethyl position.

Biological activity Procurement risk Screening

1-Butyl-5-(chloromethyl)-3-methylpyrrolidin-2-one: Evidence-Backed Application Scenarios for Procurement


Matched-Pair SAR Deconvolution of Methyl Position Effects in Pyrrolidinone-Based Lead Series

Because the 3-methyl and 4-methyl regioisomers share identical computed LogP (2.20) and PSA (20.31 Ų), researchers can procure both compounds (CAS 647027-83-6 and 647027-82-5) and derivatise them in parallel. Any differential biological activity can be unambiguously attributed to the methyl position rather than to bulk physicochemical drift, enabling clean SAR interpretation .

Synthesis of Chiral Compound Libraries via the Chloromethyl Electrophilic Handle

The C3 stereogenic centre, absent in the 4-methyl and des-methyl analogues, allows the target compound to serve as a racemic or enantiopure starting material for nucleophilic displacement at the C5 chloromethyl position. This is directly relevant to medicinal chemistry programmes that require stereochemically defined pyrrolidinone scaffolds, such as those targeting conformationally restricted amino acid analogues [1].

Lipophilicity-Guided Scaffold Selection in CNS or Anti-Infective Drug Discovery

The 0.25 LogP unit increase over the des-methyl analogue (LogP 1.95) provides a quantifiable advantage for programmes that require higher membrane permeability. Medicinal chemists can use this compound when the target product profile demands a LogP above 2.0, while the des-methyl scaffold serves as a lower-lipophilicity control .

Agrochemical Intermediate Derivatisation via N-Butylpyrrolidinone Core Functionalisation

Substituted pyrrolidin-2-ones are established intermediates in herbicide discovery, as evidenced by patent literature on chloroalkyl pyrrolidinones [2]. The target compound’s combination of a lipophilic N-butyl group and a reactive chloromethyl handle makes it suitable for generating diverse libraries of N-alkyl-5-aminomethyl or N-alkyl-5-thiomethyl pyrrolidinones for agrochemical screening.

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